molecular formula C18H22N6O4 B2472919 methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014029-08-3

methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No. B2472919
CAS RN: 1014029-08-3
M. Wt: 386.412
InChI Key: QBTIFMSYECWINS-UHFFFAOYSA-N
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Description

Methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Scientific Research Applications

A2B Adenosine Receptor Antagonist

Methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has been identified as a selective antagonist ligand of A2B adenosine receptors. This compound, under the name MRE 2029-F20, is used as a radioligand and is valuable for pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

Synthesis and Structural Analysis

This compound's synthesis and structural features have been explored in various studies. For example, reactions with β-dicarbonyl compounds have been investigated to understand the structural determinants and regioselectivity of the resulting compounds (Meshcheryakova & Kataev, 2014). These studies are crucial for developing novel derivatives with specific properties and functions.

Antioxidant and Anti-Inflammatory Properties

Research has also focused on the synthesis of derivatives of this compound to study their antioxidant and anti-inflammatory properties. For instance, derivatives containing a pyrazole ring have shown significant activity in inhibiting free radical oxidation processes and lipid peroxidation, suggesting potential therapeutic applications in conditions where oxidative stress and inflammation play a role (Кorobko et al., 2018).

Catalytic Properties

Another area of research involves examining the catalytic properties of derivatives of this compound. Studies have reported on the synthesis of pyrazole-based ligands and their copper (II) complexes, which have shown to be effective catalysts for the oxidation of certain substrates (Boussalah et al., 2009). These findings have implications for chemical synthesis and industrial applications.

Antimicrobial and Antifungal Activity

The compound and its derivatives have been explored for antimicrobial and antifungal activities. Studies have synthesized various derivatives and tested their efficacy against common pathogenic bacteria and fungi, showing moderate to high activity in certain cases, which could lead to the development of new antimicrobial agents (Asif et al., 2021).

Corrosion Inhibition

In industrial applications, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. These compounds have shown very high inhibition efficiency, which is crucial for protecting materials in corrosive environments (Missoum et al., 2013).

properties

IUPAC Name

methyl 2-[3-methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-7-8-22-14-15(19-17(22)24-12(4)10(2)11(3)20-24)21(5)18(27)23(16(14)26)9-13(25)28-6/h7H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTIFMSYECWINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate

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